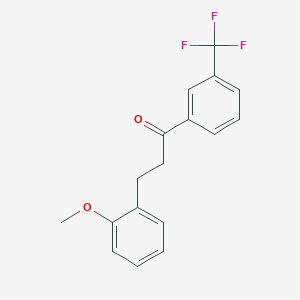

3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone

Description

3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS: 898770-30-4) is a propiophenone derivative featuring a 2-methoxyphenyl group and a 3'-trifluoromethyl substituent. Its molecular weight is 308.30 g/mol, with a purity of 97.0% . The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which may influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O2/c1-22-16-8-3-2-5-12(16)9-10-15(21)13-6-4-7-14(11-13)17(18,19)20/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMBDULAQJGHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644190 | |

| Record name | 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-30-4 | |

| Record name | 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-3’-trifluoromethylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-methoxybenzene is reacted with 3-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methoxyphenyl is coupled with a trifluoromethyl-substituted aryl halide in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of 3-(2-Methoxyphenyl)-3’-trifluoromethylpropiophenone often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carbonyl group in the propiophenone backbone can be reduced to form an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 3-(2-Hydroxyphenyl)-3’-trifluoromethylpropiophenone.

Reduction: Formation of 3-(2-Methoxyphenyl)-3’-trifluoromethylpropanol.

Substitution: Formation of 3-(2-Methoxy-5-nitrophenyl)-3’-trifluoromethylpropiophenone or 3-(2-Methoxy-4-bromophenyl)-3’-trifluoromethylpropiophenone.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that derivatives of 3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone may serve as potential anticancer agents. The compound's structural features allow it to act as a scaffold for the development of new drugs targeting cancer cells. For example, compounds with similar trifluoromethyl groups have been studied for their ability to disrupt vascular functions in tumors, leading to reduced tumor growth and increased apoptosis in cancer cells .

Mechanistic Studies:

The compound has been involved in studies investigating its mechanism of action against various cancer types. It is hypothesized that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, allowing for better interaction with biological targets. This property has made it a candidate for further exploration in the development of novel anticancer therapies .

Synthetic Applications

Intermediate in Organic Synthesis:

this compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For instance, it can be utilized in the synthesis of 7-substituted-3-methyltetralones, which are precursors for biologically active compounds .

Multigram Scale Synthesis:

Recent advancements have reported efficient multigram-scale synthesis methods for producing this compound and its derivatives. These methods involve safe and economical processes that yield high quantities suitable for further research and application in drug development .

Case Study 1: Anticancer Agent Development

A study highlighted the synthesis of various analogs derived from this compound, demonstrating their effectiveness against specific cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced anticancer activity, suggesting that this compound could lead to new therapeutic agents .

Case Study 2: Mechanistic Insights

Another investigation focused on the compound's interaction with specific biological pathways involved in cancer progression. Utilizing advanced techniques such as molecular docking and network pharmacology, researchers identified potential targets and pathways modulated by the compound, providing a clearer understanding of its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its application. The exact pathways involved may vary based on the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

The main compound’s 2-methoxyphenyl group donates electrons via resonance, while the 3'-trifluoromethyl group withdraws electrons inductively. In contrast, the 3-fluorophenyl analogue (CAS: 898767-41-4) replaces methoxy with fluorine, creating a stronger electron-withdrawing effect. This substitution reduces molecular weight (296.27 vs. 308.30) and likely alters solubility and reactivity .Halogen Substitution :

The dichloro analogue (CAS: 898775-19-4) introduces chlorine atoms at the 2' and 5' positions, increasing molecular weight (309.19) and lipophilicity. Chlorine’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility compared to the main compound .Functional Group Complexity : The allyl acetate derivative (synthesized in ) incorporates two trifluoromethyl groups and an allyl ester, resulting in a higher molecular weight (~440.09) and distinct reactivity. The allyl group may facilitate conjugation or polymerization, while acetate esters typically improve bioavailability .

Biological Activity

3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone is a compound of growing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure:

- Molecular Formula: C17H15F3O

- CAS Number: 898789-76-9

The compound features a trifluoromethyl group and a methoxy-substituted phenyl ring, which significantly influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability, while the methoxy group may influence binding affinity to specific targets.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study evaluated its effects on various cancer cell lines, revealing significant antiproliferative effects.

The compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Antibacterial Activity

Another area of interest is the antibacterial potential of this compound. Studies have shown that it possesses moderate antibacterial activity against various bacterial strains.

The presence of the methoxy group appears to play a crucial role in modulating the antibacterial properties by enhancing interaction with bacterial cell membranes.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

-

Case Study on Anticancer Efficacy:

- Objective: To assess the efficacy of the compound against breast cancer cells.

- Findings: The compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and ROS generation being confirmed through flow cytometry assays.

- Outcome: Promising results warrant further investigation into its use as a therapeutic agent for breast cancer treatment.

-

Case Study on Antibacterial Properties:

- Objective: To evaluate the antibacterial efficacy against clinical isolates.

- Findings: The compound showed significant inhibition of bacterial growth at higher concentrations, suggesting potential for development as an antibacterial agent.

- Outcome: Encouraged further studies to explore structure-activity relationships (SAR) for optimizing antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.